Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate
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Overview
Description
Methyl 2-(((1H-imidazol-2-yl)thio)methyl)benzoate is a compound that features a benzoate ester linked to an imidazole ring via a thioether linkage The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((1H-imidazol-2-yl)thio)methyl)benzoate typically involves the reaction of methyl 2-bromomethylbenzoate with 2-mercaptoimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion formed from 2-mercaptoimidazole attacks the bromomethyl group, leading to the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste management, would also be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((1H-imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Electrophiles such as alkyl halides, solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
Methyl 2-(((1H-imidazol-2-yl)thio)methyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 2-(((1H-imidazol-2-yl)thio)methyl)benzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, which can influence the compound’s binding affinity and specificity. The thioether linkage may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(((1H-imidazol-1-yl)thio)methyl)benzoate: Similar structure but with a different position of the nitrogen atom in the imidazole ring.
Methyl 2-(((1H-benzimidazol-2-yl)thio)methyl)benzoate: Contains a benzimidazole ring instead of an imidazole ring.
Methyl 2-(((1H-pyrazol-2-yl)thio)methyl)benzoate: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
Methyl 2-(((1H-imidazol-2-yl)thio)methyl)benzoate is unique due to the specific positioning of the imidazole ring and the thioether linkage, which can influence its chemical reactivity and biological activity. The presence of the ester group also adds to its versatility in synthetic applications.
Properties
CAS No. |
647850-14-4 |
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Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 2-(1H-imidazol-2-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)10-5-3-2-4-9(10)8-17-12-13-6-7-14-12/h2-7H,8H2,1H3,(H,13,14) |
InChI Key |
XNWDUQKOJCIVKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CSC2=NC=CN2 |
Origin of Product |
United States |
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